molecular formula C48H74O15 B1250966 Avermectin A2b

Avermectin A2b

Cat. No. B1250966
M. Wt: 891.1 g/mol
InChI Key: QUTFLJHOCPQPEW-WUSILSRKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avermectin A2b is an oligosaccharide.

Scientific Research Applications

Pharmacokinetics and Biological Effects

Avermectins, including Avermectin A2b, are naturally occurring drugs produced by fermenting Streptomyces avermitilis. They are primarily used as pesticides for treating pests and parasitic worms, owing to their anthelmintic and insecticidal properties. Beyond these applications, avermectins have demonstrated potential in anticancer, antidiabetic, antiviral, antifungal treatments, and in addressing several metabolic disorders. Their mechanism of action involves disrupting the transmission of electrical impulses in the muscles and nerves of invertebrates, specifically by amplifying glutamate effects on invertebrate-specific gated chloride channels (Batiha et al., 2020).

Biosynthetic Gene Cluster Manipulation

The manipulation of the avermectins biosynthetic gene cluster has been studied for producing novel avermectin derivatives. A Bacterial Artificial Chromosome (BAC) library of S. avermitilis was constructed, facilitating the heterologous expression of the avermectins biosynthetic gene cluster and the production of Avermectin components such as A2a, B1a, and A1a. This technique offers possibilities for developing new avermectin derivatives and understanding the biosynthesis of avermectins (Deng et al., 2017).

Regulation of Avermectin Biosynthesis

The regulation of avermectin biosynthesis has been a subject of extensive research. The aveR gene, belonging to the LAL-family of regulatory genes, is a crucial factor in avermectin production in Streptomyces avermitilis. This gene acts as a positive regulator controlling the expression of polyketide biosynthetic genes and postpolyketide modification genes in avermectin biosynthesis. Manipulation of aveR and its upstream regions can significantly impact avermectin production, suggesting avenues for enhancing yield and efficiency in industrial applications (Kitani et al., 2009).

Resistance Mechanisms in Nematodes

Research on resistance to avermectins, particularly in nematodes, has shown that specific genetic variations can confer resistance. In the model nematode Caenorhabditis elegans, a naturally occurring four–amino acid deletion in the ligand-binding domain of a glutamate-gated chloride channel was found to confer resistance to avermectins. This insight has implications for the development of new strategies to overcome resistance in nematodes, a significant challenge in agricultural and health contexts (Ghosh et al., 2012).

Avermectin Production Enhancement

Efforts to enhance avermectin production have been explored by manipulating genetic expressions. For instance, overexpressing the ABC transporter AvtAB in Streptomyces avermitilis resulted in a two-fold increase in avermectin production. This strategy, based on reducing the feedback inhibition inside the cell, can be a useful approach for boosting the production of avermectins and possibly other antibiotics (Qiu et al., 2011).

properties

Product Name

Avermectin A2b

Molecular Formula

C48H74O15

Molecular Weight

891.1 g/mol

IUPAC Name

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C48H74O15/c1-24(2)41-28(6)35(49)22-47(63-41)21-33-18-32(62-47)16-15-26(4)42(60-39-20-37(54-10)44(30(8)58-39)61-38-19-36(53-9)40(50)29(7)57-38)25(3)13-12-14-31-23-56-45-43(55-11)27(5)17-34(46(51)59-33)48(31,45)52/h12-15,17,24-25,28-30,32-45,49-50,52H,16,18-23H2,1-11H3/b13-12+,26-15+,31-14+/t25-,28-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-,45+,47-,48+/m0/s1

InChI Key

QUTFLJHOCPQPEW-WUSILSRKSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C[C@@H]([C@@H]([C@H](O7)C(C)C)C)O)O

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)CC(C(C(O7)C(C)C)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avermectin A2b
Reactant of Route 2
Avermectin A2b
Reactant of Route 3
Avermectin A2b
Reactant of Route 4
Avermectin A2b
Reactant of Route 5
Avermectin A2b
Reactant of Route 6
Avermectin A2b

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.